3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid 3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18256439
InChI: InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H7BrClNO3
Molecular Weight: 316.53 g/mol

3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18256439

Molecular Formula: C11H7BrClNO3

Molecular Weight: 316.53 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid -

Specification

Molecular Formula C11H7BrClNO3
Molecular Weight 316.53 g/mol
IUPAC Name 3-(4-bromo-3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)
Standard InChI Key MZBJOADMIXOSFP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C2=CC(=C(C=C2)Br)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (IUPAC name: 3-(4-bromo-3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid) belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Its molecular formula is C₁₁H₇BrClNO₃, with a molecular weight of 316.53 g/mol. The compound’s structure features:

  • A 4-bromo-3-chlorophenyl group at the 3-position of the isoxazole ring, introducing steric and electronic effects via halogen substituents.

  • A methyl group at the 5-position, enhancing lipophilicity.

  • A carboxylic acid moiety at the 4-position, enabling hydrogen bonding and salt formation.

The presence of bromine and chlorine atoms significantly influences the compound’s electronic configuration, potentially enhancing its binding affinity to biological targets. X-ray crystallography of related isoxazole derivatives reveals planar ring systems with dihedral angles between substituents, though structural disorder has been observed in analogous compounds .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of 3-(4-bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is achieved through a multi-step protocol involving cyclization and functional group transformations. A patented method employs bis(trichloromethyl) carbonate (triphosgene) as a safer alternative to traditional acyl chlorinating agents like phosphorus oxychloride .

Reaction Overview

  • Starting Material: 3-(4-Bromo-3-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid.

  • Acyl Chlorination: Reacting the carboxylic acid with bis(trichloromethyl) carbonate in an organic solvent (e.g., tetrahydrofuran) at 20–150°C for 1–6 hours .

  • Stoichiometry: Molar ratio of 1:0.34–0.5 (acid:triphosgene) with catalytic amounts of dimethylformamide (DMF).

  • Workup: Isolation via filtration and recrystallization yields the acyl chloride, which can be hydrolyzed to regenerate the carboxylic acid .

Table 1: Optimization of Synthesis Parameters

ParameterConditionsImpact on Yield/Purity
SolventTetrahydrofuran (THF)High solubility, >90% yield
Temperature80–100°CBalances reaction rate and safety
Catalyst (DMF)0.01–0.1 equivalentsAccelerates acyl chloride formation

This method avoids toxic byproducts and achieves yields exceeding 90%, making it scalable for industrial production .

Target PathwayProposed MechanismStructural Basis
Apoptosis RegulationBcl-2 family protein inhibitionHalogen-phenyl hydrophobic interactions
Enzyme InhibitionCompetitive binding to active sitesCarboxylic acid H-bonding

Applications in Medicinal and Materials Chemistry

Drug Development

The compound’s modular structure allows derivatization into prodrugs or kinase inhibitors. Its carboxylic acid group facilitates conjugation with amines or alcohols, enabling library synthesis for high-throughput screening.

Materials Science

Halogenated isoxazoles serve as precursors for liquid crystals and coordination polymers. The bromine and chlorine atoms enhance thermal stability and optical properties, making the compound viable for organic semiconductors.

Table 3: Comparative Analysis with Analogues

CompoundSubstituentsKey Applications
Target Compound4-Br, 3-Cl, COOHDrug candidates, optoelectronics
5-Methylisoxazole-4-COOHH, COOHIntermediate in agrochemicals
3-Bromo-4-methylisoxazoleBr, CH₃Ligand in metal complexes

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with cancer-related proteins using X-ray crystallography or molecular docking.

  • Derivative Synthesis: Explore alkylation or amidation of the carboxylic acid to enhance bioavailability.

  • Toxicological Profiling: Assess acute and chronic toxicity in preclinical models to establish safety margins.

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